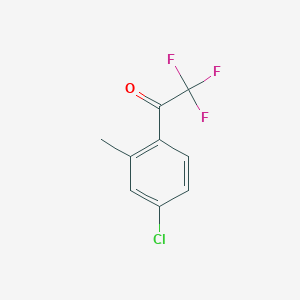

4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBSFYVEKYGCAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374018 | |

| Record name | 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845823-13-4 | |

| Record name | 1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845823-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone

CAS Number: 845823-13-4

This technical guide provides a comprehensive overview of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone, a halogenated and fluorinated aromatic ketone of interest to researchers and professionals in drug development and organic synthesis.

Chemical and Physical Properties

This compound is a substituted acetophenone with a molecular formula of C₉H₆ClF₃O and a molecular weight of approximately 222.59 g/mol . While detailed experimental data for this specific compound is limited in publicly accessible literature, its properties can be inferred from its structure and data available for analogous compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4'-Chloro-2,2,2-trifluoroacetophenone[1][2] | 4'-Chloro-2'-methylacetophenone[3] |

| CAS Number | 845823-13-4 | 321-37-9 | 37074-38-7 |

| Molecular Formula | C₉H₆ClF₃O | C₈H₄ClF₃O | C₉H₉ClO |

| Molecular Weight | 222.59 | 208.56 | 168.62 |

| Appearance | Not specified (likely a solid or liquid) | White to almost white powder to lump[1] | Not specified |

| Melting Point (°C) | Not specified | 25[1] | Not specified |

| Boiling Point (°C) | Not specified | 180 - 183[1] | Not specified |

| Density (g/cm³) | Not specified | 1.39[1] | Not specified |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Friedel-Crafts Acylation

A common method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[4] This approach would involve the reaction of 1-chloro-3-methylbenzene with a trifluoroacetylating agent in the presence of a Lewis acid catalyst.

Reaction Scheme:

Figure 1: Proposed Friedel-Crafts acylation synthesis.

Experimental Protocol (General Procedure):

-

To a cooled (0 °C) and stirred suspension of a Lewis acid (e.g., aluminum chloride, 1.2 equivalents) in an inert dry solvent (e.g., dichloromethane), add the trifluoroacetylating agent (e.g., trifluoroacetic anhydride or trifluoroacetyl chloride, 1.1 equivalents) dropwise.

-

After stirring for a short period, add 1-chloro-3-methylbenzene (1.0 equivalent) dropwise, maintaining the low temperature.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by carefully pouring the mixture into ice-cold water.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield this compound.

Alternative Synthetic Pathway: From a Carboxylic Acid Derivative

Another potential route involves the reaction of an organometallic reagent derived from 1-bromo-4-chloro-2-methylbenzene with a trifluoroacetate ester or the conversion of 4-chloro-2-methylbenzoic acid to the target ketone.[5][6]

Figure 2: Alternative synthetic approaches.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its chemical structure.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons (likely 3H, complex multiplet), Methyl protons (singlet, ~2.4 ppm). |

| ¹³C NMR | Carbonyl carbon (~180-190 ppm), Trifluoromethyl carbon (quartet, ~115-125 ppm), Aromatic carbons (multiple signals in the aromatic region), Methyl carbon (~20 ppm). |

| ¹⁹F NMR | A single signal (singlet) for the -CF₃ group. |

| IR (cm⁻¹) | Strong C=O stretch (~1700-1720), C-F stretches (~1100-1300), Aromatic C-H and C=C stretches. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 222/224 (due to ³⁵Cl/³⁷Cl isotopes). Fragmentation may show loss of CF₃ (m/z 69) and other characteristic fragments. |

Applications in Research and Drug Development

The trifluoroacetophenone moiety is a significant pharmacophore in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[7][8] While specific biological activities of this compound have not been reported, its structural features suggest potential applications as:

-

An intermediate in the synthesis of novel pharmaceuticals: Its reactive ketone group allows for further chemical modifications to build more complex molecules.[1][3]

-

A building block for agrochemicals: Similar chlorinated and fluorinated compounds are used in the development of pesticides and herbicides.[1]

-

A tool for studying enzyme inhibition: Trifluoromethyl ketones are known to be effective inhibitors of various enzymes.[5]

Potential Signaling Pathway Involvement

Based on the known activities of other trifluoroacetophenone derivatives, this compound could potentially be explored for its role in pathways involving enzymes that are targets for anti-inflammatory or anti-cancer drugs. For instance, some trifluoroacetophenone derivatives have been investigated as inhibitors of malonyl-CoA decarboxylase, an enzyme involved in fatty acid metabolism.[7]

Figure 3: Hypothetical interaction with a biological pathway.

Conclusion

This compound is a chemical compound with potential utility in synthetic and medicinal chemistry. While specific experimental data is currently scarce, its synthesis can be approached through established methods like Friedel-Crafts acylation. Its structural similarity to known bioactive molecules suggests it could be a valuable building block for the development of new therapeutic agents and other functional organic materials. Further research is warranted to fully characterize its properties and explore its potential applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4 -Chloro-2,2,2-trifluoroacetophenone 99 321-37-9 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Direct Preparation of Trifluoromethyl Ketones from Carboxylic Esters: Trifluoromethylation with (Trifluoromethyl)trimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Novel trifluoroacetophenone derivatives as malonyl-CoA decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Physicochemical Profile of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone. Due to the compound's specific substitution pattern, publicly available experimental data on its physical properties are limited. This guide furnishes available data, presents standardized experimental protocols for determining key physical characteristics, and outlines a documented synthesis workflow.

Core Physical Properties

The following table summarizes the key physical and chemical identifiers for this compound. While specific experimental values for properties such as melting and boiling points are not readily found in the public domain, the table provides essential molecular information.

| Property | Value |

| IUPAC Name | 1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethanone |

| CAS Number | 845823-13-4 |

| Molecular Formula | C₉H₆ClF₃O |

| Molecular Weight | 222.59 g/mol |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

| Solubility | Data not available |

Experimental Protocols for Physical Property Determination

In the absence of specific experimental data for this compound, this section outlines standardized methodologies for determining the primary physical properties of a similar aromatic ketone, Acetophenone. These protocols are broadly applicable and can be adapted for the target compound.

1. Determination of Melting Point:

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

2. Determination of Boiling Point:

-

Apparatus: Distillation setup including a round-bottom flask, condenser, thermometer, and heating mantle.

-

Procedure:

-

A sample of the liquid compound is placed in the round-bottom flask along with boiling chips.

-

The apparatus is assembled for simple distillation.

-

The liquid is heated until it boils and the vapor condenses on the thermometer bulb.

-

The steady temperature at which the liquid and vapor are in equilibrium is recorded as the boiling point. For accuracy, the atmospheric pressure should also be recorded.

-

3. Determination of Density:

-

Apparatus: Pycnometer or a calibrated volumetric flask and an analytical balance.

-

Procedure:

-

The empty weight of the clean, dry pycnometer is recorded.

-

The pycnometer is filled with the liquid sample, and the weight is recorded.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature, and the weight is recorded.

-

The density of the sample is calculated using the formula: Density_sample = (Mass_sample / Mass_reference) * Density_reference

-

4. Determination of Solubility:

-

Apparatus: Vials, analytical balance, and a magnetic stirrer.

-

Procedure:

-

A known volume of a selected solvent is placed in a vial.

-

A small, pre-weighed amount of the compound is added to the solvent.

-

The mixture is stirred at a constant temperature.

-

The process is repeated until no more solute dissolves (saturation is reached).

-

The total mass of the dissolved solute is used to express solubility, typically in g/100 mL or mol/L. This can be performed for a range of polar and non-polar solvents.

-

Synthesis Workflow

The following diagram illustrates a general synthetic pathway for the preparation of this compound as derived from patent literature. This workflow represents a logical sequence of chemical transformations.

4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone is a halogenated aromatic ketone that serves as a crucial building block in organic synthesis. Its trifluoromethyl group and substituted phenyl ring make it a valuable precursor for the synthesis of a variety of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The presence of the trifluoromethyl group can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, such as metabolic stability and binding affinity. This guide provides a comprehensive overview of its chemical identity, properties, and available technical data.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a trifluoroacetyl group attached to a 4-chloro-2-methylphenyl moiety.

Chemical Structure:

Figure 1: Chemical structure of this compound.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethanone .

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the basic calculated and supplier-provided information.

| Property | Value | Source |

| CAS Number | 845823-13-4 | Chemical Supplier Catalogs |

| Molecular Formula | C₉H₆ClF₃O | Calculated |

| Molecular Weight | 222.59 g/mol | Calculated |

Synthesis and Experimental Protocols

Logical Synthesis Workflow

The diagram below illustrates a logical workflow for the synthesis of the target compound.

Figure 2: A logical workflow for the synthesis of this compound.

Note: The regioselectivity of the Friedel-Crafts acylation on 1-chloro-3-methylbenzene would need to be carefully controlled to favor the desired 2,4-disubstituted product. Separation of potential isomers would likely be required during the purification step.

Applications in Research and Development

As a chemical intermediate, this compound is primarily utilized in the synthesis of more complex molecules. Its potential applications are inferred from the utility of similar fluorinated aromatic ketones.

-

Pharmaceutical Drug Development: This compound can serve as a starting material for the synthesis of novel therapeutic agents. The trifluoromethyl group is a common feature in many modern drugs due to its ability to enhance metabolic stability, binding affinity, and bioavailability.

-

Agrochemical Synthesis: It can be used in the development of new pesticides and herbicides. The specific substitution pattern on the phenyl ring can be tailored to achieve desired biological activity against target pests or weeds.

-

Materials Science: Fluorinated organic compounds are of interest in materials science for the development of polymers and other materials with specific properties.

Currently, there is a lack of published data on specific signaling pathways or biological targets that are directly modulated by this compound itself. Its primary role is as a precursor in the synthesis of biologically active molecules.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the data for structurally related compounds, it should be handled with care in a laboratory setting.

General Safety Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly closed container in a dry and well-ventilated place.

It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier for the most current and detailed safety and handling information.

Conclusion

This compound is a specialized chemical intermediate with potential applications in the synthesis of new pharmaceuticals and agrochemicals. While detailed experimental protocols and comprehensive physicochemical data are not widely available in the public domain, its chemical structure suggests its utility as a building block for introducing a trifluoroacetylated, chloro-methyl-phenyl moiety into larger molecules. Further research and publication are needed to fully characterize its properties and explore its applications. Researchers and drug development professionals should handle this compound with appropriate safety precautions, as detailed toxicological information is currently lacking.

An In-depth Technical Guide to 1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethanone: Current Knowledge and Data

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide aims to provide a comprehensive overview of the currently available scientific and technical information regarding the chemical compound 1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethanone . Despite extensive literature and database searches, it is crucial to note that detailed experimental data for this specific molecule is exceptionally limited in the public domain. This document candidly presents the available information and highlights areas where data is currently lacking.

Chemical Identity and General Properties

1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethanone is an aromatic ketone characterized by a trifluoroacetyl group and a substituted phenyl ring. Such trifluoromethyl ketones are a class of compounds recognized for their unique chemical properties and potential applications in medicinal chemistry and materials science. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl group.

Table 1: General Information

| Identifier | Value |

| IUPAC Name | 1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethanone |

| CAS Number | 845823-13-4 |

| Molecular Formula | C₉H₆ClF₃O |

| Molecular Weight | 222.59 g/mol |

| Canonical SMILES | CC1=C(C=C(C=C1)Cl)C(=O)C(F)(F)F |

Data Presentation:

Table 2: Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Weight | 222.59 g/mol | Calculated |

| XLogP3 | 3.5 | Predicted |

| Hydrogen Bond Donor Count | 0 | Predicted |

| Hydrogen Bond Acceptor Count | 1 | Predicted |

| Rotatable Bond Count | 1 | Predicted |

| Exact Mass | 222.005923 g/mol | Calculated |

| Monoisotopic Mass | 222.005923 g/mol | Calculated |

| Topological Polar Surface Area | 17.1 Ų | Predicted |

| Heavy Atom Count | 14 | Calculated |

| Complexity | 309 | Predicted |

Note: The properties listed in Table 2 are computationally predicted and have not been experimentally verified in publicly available literature.

Synthesis and Reactivity

While a specific, detailed, and validated experimental protocol for the synthesis of 1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethanone is not available in the reviewed literature, the general synthesis of aryl trifluoromethyl ketones is well-established. A plausible synthetic route would involve the Friedel-Crafts acylation of 1-chloro-3-methylbenzene (m-chlorotoluene).

Logical Relationship: Plausible Synthesis Route

Caption: Plausible synthetic route for 1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethanone.

Experimental Protocols:

No specific experimental protocols for the synthesis, purification, or analysis of 1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethanone have been found in peer-reviewed journals or patent literature. General procedures for similar reactions would typically involve the slow addition of the acylating agent to a mixture of the substituted toluene and a Lewis acid catalyst in an inert solvent, followed by an aqueous workup and purification by chromatography or distillation.

Spectroscopic Data

Commercial suppliers of 1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethanone indicate the availability of spectroscopic data such as ¹H NMR, ¹³C NMR, HPLC, and LC-MS. However, the actual spectra and detailed peak lists are not publicly accessible.

Predicted Spectroscopic Features:

-

¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and splitting patterns of the aromatic protons would be influenced by the chloro, methyl, and trifluoroacetyl substituents.

-

¹³C NMR: Signals for the carbon atoms of the phenyl ring, the methyl group, the carbonyl group, and the trifluoromethyl group would be expected. The carbonyl carbon and the carbon of the trifluoromethyl group would likely appear at the downfield and upfield ends of the spectrum, respectively.

-

IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration would be a prominent feature, typically in the range of 1700-1740 cm⁻¹. Absorptions corresponding to C-F stretching and aromatic C-H and C=C bonds would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Biological and Pharmacological Properties

There is currently no publicly available information on the biological activity, pharmacological effects, or mechanism of action of 1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethanone. The compound has not been identified in reports of biological screenings, medicinal chemistry studies, or as a component of any drug development pipeline in the accessible literature.

Due to the absence of any data on its biological effects, no signaling pathways or experimental workflows involving this compound can be described or visualized.

Conclusion and Future Outlook

1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethanone is a defined chemical entity that is commercially available. However, there is a significant lack of publicly available scientific data regarding its physicochemical properties, detailed synthetic procedures, and, most notably, its biological activity.

For researchers and drug development professionals, this compound represents an unexplored area. Its structural features, particularly the trifluoromethyl ketone moiety, suggest potential for biological activity, as this group is often found in enzyme inhibitors and other bioactive molecules. Future research would be necessary to synthesize and characterize this compound thoroughly and to investigate its potential pharmacological effects through in vitro and in vivo studies. Without such foundational research, its utility in drug development remains purely speculative.

This guide will be updated as more information becomes publicly available.

Spectral Analysis of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectral characteristics of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone. Due to the limited availability of published experimental data for this specific compound, this document presents predicted spectral data based on the analysis of structurally related analogs and established principles of spectroscopic interpretation. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, identification, and characterization of novel fluorinated aromatic ketones, offering insights into the anticipated spectral features and the methodologies for their acquisition and analysis.

Introduction

This compound is a halogenated and trifluoromethylated aromatic ketone with potential applications in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate characterization of this compound is paramount for its use in further research and development. This guide outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for their determination.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral data of similar compounds, including 4'-chloroacetophenone, 4'-(trifluoromethyl)acetophenone, and other substituted acetophenones.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | ~2.4 - 2.6 | s | - |

| Ar-H | ~7.3 - 7.8 | m | - |

Note: The aromatic protons are expected to show a complex splitting pattern due to their substitution pattern.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~20 - 22 |

| C=O | ~185 - 195 |

| CF₃ | ~115 - 125 (q, ¹JCF ≈ 290 Hz) |

| Aromatic C | ~125 - 145 |

Note: The trifluoromethyl group will appear as a quartet in the proton-decoupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.

Predicted Infrared (IR) Spectral Data

Table 3: Predicted Major Infrared Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | ~1690 - 1710 | Strong |

| C-F (Trifluoromethyl) | ~1100 - 1300 | Strong, multiple bands |

| C-Cl (Aryl Chloride) | ~1000 - 1100 | Medium to Strong |

| C-H (Aromatic) | ~3000 - 3100 | Medium |

| C-H (Alkyl) | ~2850 - 3000 | Medium |

| C=C (Aromatic) | ~1450 - 1600 | Medium to Weak |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

| m/z | Predicted Fragment | Notes |

| 222/224 | [M]⁺ | Molecular ion peak, with M+2 peak due to ³⁷Cl isotope (approx. 3:1 ratio). |

| 207/209 | [M-CH₃]⁺ | Loss of the methyl group. |

| 153 | [M-CF₃]⁺ | Loss of the trifluoromethyl group. |

| 139/141 | [C₇H₄ClO]⁺ | Fragment corresponding to the chloromethylbenzoyl cation. |

| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation. |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a novel compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

A larger number of scans will be required compared to ¹H NMR to achieve adequate signal intensity.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (liquid): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (solid): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

-

Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source for fragmentation analysis.

-

Acquisition:

-

Set the ionization energy, typically to 70 eV for EI.

-

Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-300).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (M+2 peak with approximately one-third the intensity of the M peak) should be a key diagnostic feature.[1][2]

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the characterization of a newly synthesized compound like this compound.

Conclusion

While experimental spectral data for this compound is not currently available in public databases, this guide provides a robust set of predicted data based on sound spectroscopic principles and analysis of related structures. The outlined methodologies for data acquisition and the logical workflow for compound characterization offer a comprehensive framework for researchers working with this and similar novel chemical entities. The predicted data herein should serve as a useful benchmark for the verification of future experimental findings.

References

The Biological Activity of Trifluoromethyl Ketones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethyl ketones (TFMKs) represent a pivotal class of biologically active compounds that have garnered significant attention in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group adjacent to a ketone moiety confers unique physicochemical properties, most notably a strong electrophilic character at the carbonyl carbon. This feature makes TFMKs potent reversible or irreversible inhibitors of a wide range of enzymes, particularly proteases and esterases. Their ability to mimic the transition state of substrate hydrolysis allows for high-affinity binding and potent enzyme inhibition. This technical guide provides an in-depth overview of the biological activity of trifluoromethyl ketones, focusing on their mechanism of action, quantitative inhibitory data, detailed experimental protocols, and their impact on key signaling pathways.

Mechanism of Action

The primary mechanism by which trifluoromethyl ketones exert their biological activity is through the nucleophilic attack of an active site residue, typically a serine or cysteine, on the electrophilic carbonyl carbon of the TFMK.[1][2] The high electronegativity of the three fluorine atoms withdraws electron density from the carbonyl carbon, making it highly susceptible to nucleophilic addition.[1][2]

Upon attack, a stable tetrahedral intermediate is formed, which can be a hemiacetal (with a serine hydroxyl group) or a hemithioketal (with a cysteine thiol group).[1][2] This intermediate is often a transition-state analog of the natural substrate hydrolysis, leading to potent and often slow-binding inhibition.[3][4] In some cases, the inhibition can be reversible, while in others, it can be irreversible, particularly with monofluoromethyl ketones.[5]

Quantitative Inhibition Data

The inhibitory potency of trifluoromethyl ketones is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following tables summarize the quantitative data for various TFMK inhibitors against different classes of enzymes.

Serine Protease Inhibitors

| Inhibitor | Enzyme | Ki (µM) | Reference |

| Ac-Leu-ambo-Phe-CF3 | α-Chymotrypsin | 0.88 | [6] |

| Ac-ambo-Phe-CF3 | α-Chymotrypsin | - | [6] |

| Ac-Pro-ambo-Ala-CF3 | Porcine Pancreatic Elastase | 3000 | [6] |

| Ac-Ala-Ala-Pro-ambo-Ala-CF3 | Porcine Pancreatic Elastase | 0.34 | [6] |

Cysteine Protease Inhibitors (Caspases)

| Inhibitor | Enzyme | IC50 (nM) | Ki (µM) | Reference |

| Z-VAD-fmk | Pan-Caspase | - | - | [7] |

| Z-DEVD-fmk | Caspase-3 | - | - | [7] |

| Ac-DVAD-FMK | Caspase-3 | - | - | [7] |

| THIQ-Leu-Phe-CH2F | Calpain I | 100 (in cells) | - | [7] |

| Z-Leu-Leu-Phe-CH2F | Calpain I | 200 (in cells) | - | [7] |

| 5h | SARS-CoV 3CL protease | 800 (at 4h) | 0.29 (at 4h) | [8] |

Cysteine Protease Inhibitors (Cathepsins)

| Inhibitor | Enzyme | Ki (µM) | Reference |

| Z-Phe-AlaCH2F | Cathepsin B | - | [9] |

| Gly-Phe-CH2F | Cathepsin C | 8.3 | [7] |

| Ala-Phe-CH2F | Cathepsin C | 2.1 | [7] |

| Odanacatib | Cathepsin K | - | [10] |

Histone Deacetylase (HDAC) Inhibitors

| Compound | HDAC1 (IC50, µM) | HDAC6 (IC50, µM) | Reference |

| 10b | - | - | [11] |

| 10h | 0.013 | 0.010 | [11] |

| 10j | 0.158 | 0.020 | [11] |

| 10o | - | 0.021 | [11] |

| 10p | - | - | [11] |

| 84 | - | - | [12] |

| 85 | - | - | [12] |

Experimental Protocols

Serine Protease Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of trifluoromethyl ketones against serine proteases like chymotrypsin or elastase.

Materials:

-

Purified serine protease (e.g., bovine α-chymotrypsin, porcine pancreatic elastase)

-

Substrate specific for the enzyme (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin)

-

Trifluoromethyl ketone inhibitor

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.05% Triton X-100)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the TFMK inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor in the assay buffer.

-

In a 96-well plate, add a fixed amount of the serine protease to each well.

-

Add the different concentrations of the TFMK inhibitor to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Monitor the increase in absorbance at a specific wavelength (e.g., 405 nm for p-nitroanilide release) over time using a microplate reader.

-

Calculate the initial reaction rates (V₀) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value.

-

To determine the inhibition constant (Ki), perform kinetic studies at various substrate and inhibitor concentrations and analyze the data using appropriate models (e.g., Michaelis-Menten, Cheng-Prusoff equation).[13]

Caspase-3 Activity Assay

This protocol is adapted from commercially available kits and is suitable for measuring caspase-3 activity in cell lysates.

Materials:

-

Cell lysate containing active caspase-3

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate like Ac-DEVD-AFC)

-

Trifluoromethyl ketone caspase inhibitor (e.g., Z-DEVD-FMK)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5, containing 10% glycerol, and 2 mM DTT)

-

96-well microplate (black plate for fluorescence assays)

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Prepare cell lysates from apoptotic and control cells.

-

Determine the protein concentration of the lysates.

-

In a 96-well plate, add a consistent amount of protein from each cell lysate to the wells.

-

Add different concentrations of the TFMK inhibitor to the wells. Include a control with no inhibitor.

-

Pre-incubate the lysate and inhibitor for 10-15 minutes at room temperature.

-

Add the caspase-3 substrate to each well to start the reaction.

-

Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorogenic substrate.

-

Measure the absorbance at 405 nm (for pNA) or fluorescence at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).

-

Calculate the caspase-3 activity and the percentage of inhibition for each inhibitor concentration to determine the IC50 value.

Cathepsin B Inhibition Assay

This protocol is based on commercially available kits for screening cathepsin B inhibitors.

Materials:

-

Purified human cathepsin B

-

Cathepsin B substrate (e.g., Ac-RR-AFC)

-

Trifluoromethyl ketone cathepsin inhibitor

-

Cathepsin B reaction buffer (typically containing a reducing agent like DTT)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare serial dilutions of the TFMK inhibitor.

-

In a 96-well plate, add a fixed amount of cathepsin B to each well.

-

Add the different concentrations of the inhibitor to the wells. Include a positive control (no inhibitor) and a blank (no enzyme).

-

Pre-incubate the enzyme and inhibitor at room temperature for 10-15 minutes.

-

Initiate the reaction by adding the cathepsin B substrate to all wells.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence intensity at Ex/Em = 400/505 nm.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[14][15][16]

Cytotoxicity Assay

This protocol provides a general method to assess the cytotoxicity of TFMK compounds on cultured cells.

Materials:

-

Cultured cells (e.g., cancer cell line or normal cell line)

-

Cell culture medium

-

Trifluoromethyl ketone compound

-

Cytotoxicity detection reagent (e.g., MTT, resazurin, or a kit measuring membrane integrity)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the TFMK compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the TFMK compound. Include a vehicle control.

-

Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

-

Add the cytotoxicity detection reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or fluorescence development.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.[17]

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by trifluoromethyl ketone inhibitors and a general workflow for inhibitor screening.

Caption: A generalized experimental workflow for screening trifluoromethyl ketone enzyme inhibitors.

Caption: The role of trifluoromethyl ketone inhibitors in the caspase activation pathway of apoptosis.

Caption: Inhibition of the JAK-STAT signaling pathway by a trifluoromethyl ketone inhibitor of JAK3.[18]

Caption: Aromatic trifluoromethyl ketones as inhibitors of the FGFR4 signaling pathway.

Conclusion

Trifluoromethyl ketones are a versatile and potent class of enzyme inhibitors with broad applications in drug discovery and chemical biology. Their unique mechanism of action, centered around the electrophilic nature of the trifluoromethyl-substituted carbonyl group, allows for the design of highly effective inhibitors for various enzyme families. The quantitative data presented in this guide highlights their potency, while the detailed experimental protocols provide a practical framework for their evaluation. The visualization of their impact on key signaling pathways underscores their potential as therapeutic agents for a range of diseases, including cancer, inflammatory disorders, and viral infections. Further research into the structure-activity relationships and optimization of pharmacokinetic properties will undoubtedly continue to expand the therapeutic potential of this remarkable class of compounds.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of peptide fluoromethyl ketones and the inhibition of human cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of fluorinated peptoid-based histone deacetylase (HDAC) inhibitors for therapy-resistant acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of chymotrypsin by peptidyl trifluoromethyl ketones: determinants of slow-binding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 17. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Role of the Trifluoromethyl Group in Acetophenone Reactivity: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The incorporation of the trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. This technical guide provides a comprehensive examination of the profound influence the -CF3 group exerts on the chemical reactivity of the acetophenone scaffold. We will dissect the electronic effects, explore the resulting modifications in reaction pathways, and provide quantitative data and detailed experimental protocols. This document serves as a critical resource for professionals leveraging fluorination strategies in molecular design and synthesis.

Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl group is one of the most potent electron-withdrawing groups utilized in organic chemistry, a property that dramatically alters the electronic landscape of the acetophenone molecule.[1][2] Its influence is primarily exerted through a strong negative inductive effect (-I effect), stemming from the high electronegativity of the three fluorine atoms.

1.1 Inductive Effect and Aromatic Ring Deactivation: The -CF3 group powerfully pulls electron density away from the phenyl ring through the sigma bond framework.[1] This inductive withdrawal significantly reduces the electron density of the aromatic system, thereby deactivating it towards electrophilic aromatic substitution.

1.2 Carbonyl Group Activation and Enhanced Electrophilicity: The electron-withdrawing effect extends to the acetyl group, polarizing the carbonyl bond. This pull of electron density makes the carbonyl carbon significantly more electron-deficient and, therefore, more electrophilic.[1] Consequently, trifluoromethyl-substituted acetophenones are much more susceptible to nucleophilic attack at the carbonyl carbon compared to unsubstituted acetophenone.[1]

1.3 Increased Acidity of α-Protons: The inductive effect also stabilizes the conjugate base (enolate) formed upon deprotonation of the methyl group. This stabilization increases the acidity of the α-protons on the acetyl group, facilitating enolate formation under basic conditions.[1] However, the strong electron-withdrawing nature of the -CF3 group can decrease the nucleophilicity of the resulting enolate, which may slow the kinetics of subsequent reactions like aldol condensations.[1]

Caption: Inductive effect of the -CF3 group on the acetophenone core.

Quantitative Analysis of Electronic Effects

The electronic influence of the -CF3 group can be quantified using physical organic chemistry principles and spectroscopic analysis.

2.1 Hammett Constants The Hammett equation provides a means to quantify the electronic effect of a substituent on the reactivity of a benzene derivative.[3][4] The -CF3 group possesses large, positive Hammett constants (σ), confirming its strong electron-withdrawing character through induction.

| Substituent Group | Hammett Constant (σ_meta) | Hammett Constant (σ_para) |

| -CF3 | 0.43 - 0.52 [5] | 0.54 - 0.61 [5][6] |

| -NO2 | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| -Cl | 0.37 | 0.23 |

| -H | 0.00 | 0.00 |

| -CH3 | -0.07 | -0.17 |

| -OCH3 | 0.12 | -0.27 |

| Table 1: Comparison of Hammett constants for various substituents. |

2.2 Spectroscopic Signatures The electron-withdrawing nature of the -CF3 group leads to characteristic downfield shifts in NMR spectra for nearby nuclei.

| Nucleus | Typical ¹H Chemical Shift (ppm) | Description |

| Aromatic Protons | 7.5 - 8.2 | Deshielded due to inductive withdrawal from the ring.[7][8][9] |

| Methyl Protons (-COCH3) | ~2.6 | Slightly deshielded compared to unsubstituted acetophenone (~2.5 ppm).[8] |

| Table 2: Typical ¹H NMR spectroscopic data for trifluoromethyl acetophenones. |

Major Reaction Pathways and Reactivity

The altered electronic properties of trifluoromethyl acetophenones dictate their reactivity in key organic transformations.

3.1 Nucleophilic Addition to the Carbonyl Group This is the most significantly enhanced reaction pathway. The highly electrophilic carbonyl carbon readily accepts a wide range of nucleophiles. This reactivity is fundamental to building molecular complexity from the trifluoromethyl acetophenone scaffold.

References

- 1. 2',5'-Bis(trifluoromethyl)acetophenone | 545410-47-7 | Benchchem [benchchem.com]

- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. homepages.bluffton.edu [homepages.bluffton.edu]

- 6. researchgate.net [researchgate.net]

- 7. 2'-(Trifluoromethyl)acetophenone(17408-14-9) 1H NMR [m.chemicalbook.com]

- 8. 4'-(Trifluoromethyl)acetophenone(709-63-7) 1H NMR [m.chemicalbook.com]

- 9. 3'-(Trifluoromethyl)acetophenone(349-76-8) 1H NMR spectrum [chemicalbook.com]

Discovery and history of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone

An In-depth Technical Guide to 4'-Chloro-2,2,2-trifluoroacetophenone

Disclaimer: Initial searches for the specific compound "4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone" did not yield dedicated research or synthesis documentation. This guide will focus on the closely related and well-documented compound, 4'-Chloro-2,2,2-trifluoroacetophenone (CAS No. 321-37-9). This compound serves as a critical building block in medicinal chemistry and materials science. It is plausible that the initially requested compound is a less common derivative, and the information presented herein for the unmethylated analog will still be of significant value to researchers, scientists, and drug development professionals.

Introduction

4'-Chloro-2,2,2-trifluoroacetophenone is an aromatic ketone distinguished by the presence of a chlorine atom on the phenyl ring and a trifluoromethyl group attached to the carbonyl carbon. This combination of functional groups imparts unique chemical properties, making it a highly reactive and versatile intermediate in organic synthesis.[1][2] The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of a wide array of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[2] Its applications also extend to materials science, where it is used in the creation of specialty polymers.[2]

Physicochemical and Spectral Data

The following table summarizes the key quantitative data for 4'-Chloro-2,2,2-trifluoroacetophenone.

| Property | Value | Source |

| Chemical Formula | C₈H₄ClF₃O | [1][2][3] |

| Molecular Weight | 208.56 g/mol | [2][3] |

| CAS Number | 321-37-9 | [1][2][3] |

| Appearance | White to almost white powder or lump | [1][2] |

| Melting Point | 24-26 °C | [4][5] |

| Boiling Point | 180-183 °C | [2][4][5] |

| Density | 1.398 g/mL at 25 °C | [4][5] |

| Refractive Index (n20/D) | 1.489 | [4][5] |

| Flash Point | 78 °C (closed cup) | |

| Purity | ≥ 97% (GC) | [2] |

Synthesis and Experimental Protocols

The synthesis of 4'-Chloro-2,2,2-trifluoroacetophenone can be achieved through various methods. A common approach involves the reaction of a Grignard reagent derived from a halogenated benzene with a trifluoroacetylating agent. Another established method is the Friedel-Crafts acylation of chlorobenzene. A detailed experimental protocol for a laboratory-scale synthesis is provided below.

Experimental Protocol: Synthesis via Organolithium Reagent

This protocol is adapted from a literature procedure for the synthesis of 4-chloro-α,α,α-trifluoroacetophenone.[6]

Materials:

-

p-Bromochlorobenzene

-

n-Butyllithium (n-BuLi) in hexane (0.95M solution)

-

Ethyl trifluoroacetate

-

Dry Tetrahydrofuran (THF)

-

Dilute Hydrochloric Acid (HCl)

-

Diethyl ether

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Under a nitrogen atmosphere, dissolve 20 g of p-bromochlorobenzene in 200 ml of dry THF in a reaction vessel.

-

Cool the solution to -60°C.

-

Slowly add 110 ml of n-butyllithium/hexane solution (0.95M) to the reaction mixture at -60°C.

-

Stir the reaction solution at -60°C for 1 hour, then warm to -20°C and stir for an additional 30 minutes.

-

In a separate flask, prepare a solution of 17.8 g of ethyl trifluoroacetate in 20 ml of dry THF.

-

Cool the main reaction mixture back down to -60°C and add the ethyl trifluoroacetate solution.

-

Stir the resulting mixture at -60°C for 1 hour.

-

Quench the reaction by pouring the mixture into a beaker containing dilute HCl-ice water.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine the ether layers and wash with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by distillation under reduced pressure to obtain the desired product, 4'-Chloro-2,2,2-trifluoroacetophenone.

Applications in Research and Development

4'-Chloro-2,2,2-trifluoroacetophenone is a valuable building block in several areas of chemical research and development due to its unique structural features.

Pharmaceutical Development

This compound is a key intermediate in the synthesis of various pharmaceuticals. It is particularly useful in the development of anti-inflammatory and analgesic drugs.[2] The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, a desirable feature in modern drug design. The presence of the chlorine atom provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for biological screening.

Agrochemical Formulations

In the agrochemical industry, 4'-Chloro-2,2,2-trifluoroacetophenone is used in the production of herbicides and pesticides.[2] The incorporation of fluorinated moieties can lead to enhanced efficacy and altered modes of action in crop protection agents.

Fluorinated Compounds Research

The trifluoromethyl group is a key feature of this molecule, making it an important starting material for research into novel fluorinated compounds.[2] Organofluorine compounds are of great interest due to their unique biological activities and improved stability.[2] Research in this area continues to expand, with fluorinated molecules playing a significant role in the development of new medicines and materials.[7]

Signaling Pathways and Logical Relationships

While 4'-Chloro-2,2,2-trifluoroacetophenone is a synthetic intermediate and not typically involved in biological signaling pathways itself, its derivatives are designed to interact with specific biological targets. The logical relationship in its use in drug discovery is outlined in the diagram below.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE | 321-37-9 [chemicalbook.com]

- 5. 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE CAS#: 321-37-9 [m.chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – As the landscape of drug discovery and materials science continually evolves, the exploration of novel chemical entities is paramount. This whitepaper delves into the promising, yet underexplored potential of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone, a halogenated and trifluoromethylated aromatic ketone. Drawing insights from the established applications of analogous compounds, this guide provides a comprehensive roadmap for researchers, scientists, and drug development professionals to investigate its therapeutic and industrial applications.

Introduction: The Promise of Fluorinated Acetophenones

Trifluoroacetophenone derivatives are a class of compounds that have garnered significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of molecules, making them attractive scaffolds for drug design.[1][2][3] Similarly, the presence of a chloro-substituent can influence the electronic properties and reactivity of the aromatic ring, offering further avenues for chemical modification and optimization.[1][4] this compound, with its unique substitution pattern, presents a compelling candidate for novel research endeavors. While specific data on this compound is limited, its structural similarity to other biologically active acetophenones suggests a high probability of interesting pharmacological and chemical properties.[5][6][7]

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for any research application. The table below summarizes the key known and predicted properties based on its structural analogs.

| Property | Value | Source |

| CAS Number | 845823-13-4 | [4] |

| Molecular Formula | C₁₀H₇ClF₃O | Derived |

| Molecular Weight | 236.61 g/mol | Derived |

| Appearance | Predicted: White to off-white solid | Analogy to[1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted: Sparingly soluble in water, soluble in organic solvents | Analogy to[4] |

Potential Research Areas and Experimental Designs

Based on the known activities of structurally related compounds, several key research areas are proposed for this compound.

Pharmaceutical Development

The trifluoroacetophenone scaffold is a known intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[1][2]

Hypothetical Research Question: Does this compound or its derivatives exhibit inhibitory activity against key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX)?

Experimental Workflow:

Figure 1: Proposed workflow for evaluating the anti-inflammatory potential.

Experimental Protocol: In Vitro COX Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against COX-1 and COX-2.

-

Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric COX inhibitor screening assay kit, test compound, known inhibitors (e.g., celecoxib, SC-560).

-

Procedure: a. Prepare a series of dilutions of the test compound in the assay buffer. b. In a 96-well plate, add the enzyme, heme, and either the test compound, a known inhibitor, or a vehicle control. c. Incubate at room temperature for 10 minutes. d. Initiate the reaction by adding arachidonic acid. e. Incubate for 2 minutes at room temperature. f. Add a saturated stannous chloride solution to stop the reaction. g. Add a colorimetric substrate and measure the absorbance at 590 nm. h. Calculate the percentage of inhibition for each concentration of the test compound. i. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Hypothetical Data Presentation:

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | 15.2 | 0.8 | 19.0 |

| Celecoxib (Control) | >100 | 0.05 | >2000 |

| SC-560 (Control) | 0.009 | 6.3 | 0.0014 |

Agrochemical Applications

Substituted acetophenones are precursors in the synthesis of herbicides and pesticides.[1][8] The unique combination of substituents in this compound may lead to novel agrochemical properties.

Hypothetical Research Question: Does this compound or its derivatives exhibit herbicidal activity against common weed species or insecticidal activity against agricultural pests?

Experimental Workflow:

Figure 2: Workflow for agrochemical potential assessment.

Enzyme Inhibition and Mechanistic Studies

Trifluoroacetophenone derivatives have been identified as inhibitors of enzymes such as malonyl-CoA decarboxylase (MCD).[9] The electrophilic nature of the trifluoromethyl ketone moiety is thought to be crucial for this activity.

Hypothetical Signaling Pathway Interaction:

Figure 3: Proposed inhibition of Malonyl-CoA Decarboxylase (MCD).

Experimental Protocol: Malonyl-CoA Decarboxylase Inhibition Assay

-

Objective: To determine the IC₅₀ of the test compound against MCD.

-

Materials: Recombinant human MCD, malonyl-CoA, a coupled enzyme system (e.g., malate dehydrogenase and citrate synthase), NADH, spectrophotometer.

-

Procedure: a. Prepare various concentrations of the test compound. b. In a cuvette, combine the coupled enzyme system, NADH, and the test compound or vehicle control. c. Initiate the reaction by adding malonyl-CoA. d. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. e. Calculate the initial reaction rates for each concentration. f. Determine the IC₅₀ value from the dose-response curve.

Synthetic Chemistry and Derivatization

The chemical structure of this compound provides multiple sites for chemical modification to explore structure-activity relationships (SAR).

Potential Derivatization Strategies:

-

Reduction of the ketone: Conversion to the corresponding alcohol could modulate biological activity and physicochemical properties.

-

Nucleophilic addition to the carbonyl group: Formation of imines, oximes, or hydrazones can introduce new functional groups.

-

Modification of the aromatic ring: Further substitution on the phenyl ring could fine-tune electronic and steric properties.

-

Conversion to heterocyclic compounds: Acetophenones are valuable precursors for the synthesis of various heterocycles, such as pyrazoles and chalcones, which often exhibit biological activity.[6][10]

Conclusion and Future Directions

While this compound remains a relatively unexplored compound, the established biological and chemical profiles of its structural analogs provide a strong rationale for its investigation. The proposed research areas in pharmaceutical development, agrochemical discovery, and enzyme inhibition offer a solid foundation for future studies. Detailed experimental protocols and workflows outlined in this guide are intended to facilitate the initiation of research into this promising molecule. The synthesis of a focused library of derivatives will be crucial in elucidating the structure-activity relationships and unlocking the full potential of this chemical scaffold. The scientific community is encouraged to embark on the exploration of this compound, a molecule that holds the promise of contributing to advancements in both human health and agriculture.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [guidechem.com]

- 5. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Novel trifluoroacetophenone derivatives as malonyl-CoA decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Substituted acetophenone: Significance and symbolism [wisdomlib.org]

An In-depth Technical Guide on the Postulated Mechanism of Action of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct mechanism of action studies for 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone are not publicly available. This document synthesizes information from studies on structurally related compounds to propose a scientifically plausible mechanism of action. The experimental data and pathways described are based on analogous molecules and should be considered as a predictive guide for investigational studies of this compound.

Executive Summary

This compound is a halogenated, trifluoromethylated aromatic ketone. While it is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its structural features suggest a potential role as a modulator of inflammatory pathways. Based on the analysis of structurally similar compounds, a primary mechanism of action is proposed to be the selective inhibition of cyclooxygenase-2 (COX-2). This enzyme is a key mediator of inflammation and pain. The trifluoromethyl group is known to enhance the metabolic stability and binding affinity of compounds to their biological targets.

This guide provides a detailed overview of this postulated mechanism, including the relevant signaling pathways, comprehensive experimental protocols for validation, and a summary of quantitative data from related compounds to guide future research.

Postulated Mechanism of Action: Selective COX-2 Inhibition

The most probable mechanism of action for this compound as an anti-inflammatory and analgesic agent is through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. The rationale for this hypothesis is based on studies of other trifluoromethyl-containing non-steroidal anti-inflammatory drugs (NSAIDs). The trifluoromethyl group can contribute to the selective binding to the COX-2 active site.

The Cyclooxygenase (COX) Pathway

The COX pathway is central to the inflammatory process. Arachidonic acid, released from the cell membrane by phospholipases, is converted by COX enzymes into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:

-

COX-1: Constitutively expressed in most tissues and is involved in housekeeping functions such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2: Inducibly expressed at sites of inflammation and is the primary source of prostaglandins in pathological states.

Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors that also inhibit COX-1.

Quantitative Data from Structurally Related Compounds

The following tables summarize the in vitro and in vivo activities of various acetophenone and trifluoromethyl-containing derivatives against inflammatory targets. This data can serve as a benchmark for designing experiments to evaluate this compound.

Table 1: In Vitro COX-1 and COX-2 Inhibition Data for Related Compounds

| Compound Class | Specific Compound Example | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Trifluoromethyl-pyrazole derivative | Celecoxib (for comparison) | 15 | 0.04 | 375 | [1] |

| Dihydropyrazole sulfonamide derivative | Compound 67 | >100 | 0.33 | >303 | [2] |

| Benzimidazole derivative with oxadiazole | Compound 68 | >100 | 8.2 | >12.1 | [2] |

| 1,3,4-Oxadiazole derivative | Compound 5d | - | 1.96 (mM) | - | [1] |

Table 2: In Vivo Anti-Inflammatory and Analgesic Activity of Related Compounds

| Compound Class | Animal Model | Endpoint | ED₅₀ (mg/kg) | Reference |

| Acetophenone semicarbazone | Carrageenan-induced paw edema (rat) | Edema Inhibition | 25-50 | [3] |

| Acetophenone semicarbazone | Acetic acid-induced writhing (mouse) | Writhing Inhibition | 25-50 | [3] |

| Tetrahydropyran hybrid of Diclofenac | Acetic acid-induced writhing (mouse) | Writhing Inhibition | < ED₅₀ of Diclofenac | [4] |

Detailed Experimental Protocols

To validate the postulated mechanism of action of this compound, a series of in vitro and in vivo experiments are recommended.

In Vitro Assays

This assay determines the 50% inhibitory concentration (IC₅₀) of the test compound against COX-1 and COX-2 enzymes.

-

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme

-

Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

-

Arachidonic acid (substrate)

-

Test compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorometer

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add assay buffer, heme, fluorometric probe, and either COX-1 or COX-2 enzyme to each well.

-

Add the test compound dilutions to the respective wells. Include wells with solvent only as a control for 100% enzyme activity and wells without the enzyme as a background control.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence in kinetic mode for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Assays

This is a standard model of acute inflammation to assess the in vivo anti-inflammatory activity of a compound.

-

Materials:

-

Male Wistar rats (180-220 g)

-

1% (w/v) carrageenan solution in saline

-

Test compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Plethysmometer

-

-

Procedure:

-

Acclimatize rats for at least one week.

-

Fast the animals overnight before the experiment.

-

Administer the test compound or vehicle orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

-

Conclusion

While direct experimental evidence is currently lacking, the structural characteristics of this compound strongly suggest a mechanism of action involving the selective inhibition of COX-2. This hypothesis is supported by extensive research on other trifluoromethyl-containing compounds that exhibit anti-inflammatory and analgesic properties through this pathway. The experimental protocols and comparative data provided in this guide offer a robust framework for the systematic investigation of this compound's pharmacological profile. Future studies are warranted to confirm this proposed mechanism and to fully elucidate the therapeutic potential of this compound.

References

Technical Guide: Determining the Solubility of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates in organic solvents is a critical parameter in drug development, influencing process design, purification, and formulation. This technical guide addresses the solubility of 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone, a fluorinated ketone of interest in medicinal chemistry. While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this guide provides detailed experimental protocols to enable researchers to determine these values accurately. The methodologies described are the isothermal saturation method followed by either gravimetric analysis or UV/Vis spectroscopy, both of which are robust and widely used techniques in the pharmaceutical and chemical industries.

Introduction

This compound is a halogenated and trifluoromethylated aromatic ketone. The presence of the trifluoromethyl group can significantly influence the physicochemical properties of a molecule, including its solubility.[1] Generally, fluorinated compounds exhibit unique solubility profiles that are crucial for their synthesis, purification, and formulation. This guide provides a framework for the systematic determination of the solubility of this compound in various organic solvents.

Experimental Protocols for Solubility Determination

The following sections detail two common methods for determining the solubility of a solid compound in an organic solvent.

Isothermal Saturation Method with Gravimetric Analysis

This classical method involves creating a saturated solution at a constant temperature and then determining the mass of the dissolved solute in a known mass or volume of the solvent.[2][3][4]

Materials and Apparatus:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, toluene, ethyl acetate)

-

Analytical balance

-

Thermostatic shaker bath or magnetic stirrer with a temperature controller

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes

-

Pre-weighed evaporating dishes or beakers

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should be continuously agitated.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a pipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a syringe filter.

-

-

Gravimetric Determination:

-

Dispense the filtered saturated solution into a pre-weighed evaporating dish.

-

Record the total weight of the dish and the solution.

-

Evaporate the solvent in a fume hood or a well-ventilated area. Gentle heating in a drying oven at a temperature well below the boiling point of the solute can accelerate this process.

-

Once the solvent has completely evaporated, place the dish in a drying oven (e.g., at 50-60 °C) until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it to determine the mass of the dissolved solute.

-

Calculation: The solubility can be expressed in various units, such as g/L or mg/mL.

-

Mass of solvent: (Weight of dish + solution) - (Weight of dish + dry solute)

-

Mass of solute: (Weight of dish + dry solute) - (Weight of empty dish)

-

Solubility ( g/100g solvent): (Mass of solute / Mass of solvent) x 100

-

Solubility (g/L): (Mass of solute in the aliquot / Volume of the aliquot)

Isothermal Saturation Method with UV/Vis Spectroscopy

This instrumental method is suitable if the solute has a chromophore that absorbs in the UV-visible range. It is often faster than the gravimetric method.[5][6][7]

Materials and Apparatus:

-

Same as for the gravimetric method, plus:

-

UV/Vis spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks

Procedure: